1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
Description
1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a urea-based small molecule featuring a 3-chlorophenyl group and a 4-substituted phenyl moiety linked via a urea bridge. The 4-methylpiperazine group at the para position of the phenyl ring introduces a basic nitrogen center, which may enhance solubility and influence receptor binding. For instance, describes a related FLT3 inhibitor with a similar 4-((4-methylpiperazin-1-yl)methyl)phenylurea scaffold, highlighting the pharmacological relevance of this structural class .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-23-9-11-24(12-10-23)14-15-5-7-17(8-6-15)21-19(25)22-18-4-2-3-16(20)13-18/h2-8,13H,9-12,14H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQSQESVCBGODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and its potential as a drug candidate.
Chemical Structure and Properties
- Molecular Formula : C20H22ClN3O
- Molecular Weight : 357.86 g/mol
- CAS Number : 123456-78-9 (hypothetical for representation)
The compound features a urea functional group, which is known for its role in various biological activities, particularly in drug design.
Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in tumor progression, potentially leading to anti-cancer effects.
- Modulation of Receptor Activity : It may interact with G protein-coupled receptors (GPCRs), which are crucial in transmitting signals within cells and are often implicated in various diseases.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study Reference | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Anti-tumor | 26 | Cancer cell lines (A549) | |
| Enzyme inhibition | 13 | Complement system (C9) | |
| GPCR modulation | Not specified | Various GPCRs |
Case Studies
- Antitumor Activity : In a study by Xia et al., the compound exhibited significant cytotoxic effects against A549 lung cancer cell lines, with an IC50 value of 26 µM, indicating its potential as an anti-cancer agent .
- Complement System Inhibition : Another study demonstrated that derivatives of related compounds could inhibit the complement system effectively, with some showing IC50 values as low as 13 nM, suggesting a promising avenue for further exploration in immunotherapy .
Research Findings
Recent advancements have highlighted the versatility of this compound in various therapeutic contexts:
- Anticancer Properties : Studies indicate that modifications to the urea structure can enhance anticancer efficacy, making it a candidate for further drug development.
- Potential for Novel Drug Formulations : The structural characteristics allow for the potential formulation of new drugs targeting multiple pathways involved in cancer and inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aryl Groups
The urea scaffold allows extensive substitution patterns, which modulate physicochemical properties and biological activity. Key analogues are summarized below:
Table 1: Comparison of Urea Derivatives with Aryl Substituent Variations
Key Observations :
- Halogenation Effects: Compounds with multiple halogens (e.g., 11b) exhibit higher molecular weights and may display altered pharmacokinetics compared to mono-halogenated derivatives like the target compound .
- Lipophilicity : The trifluoromethyl group in A5 increases hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
Piperazine and Piperidine Derivatives
The 4-methylpiperazine group in the target compound is a common pharmacophore in kinase inhibitors. Analogues with modified piperazine/pyrrolidine moieties include:
Table 2: Piperazine/Piperidine-Containing Analogues
Key Observations :
- The 4-methylpiperazine group is critical for solubility and target engagement in kinase inhibitors like K 03861, which shares structural similarities with the target compound .
- Modifications such as phenothiazine fusion () shift activity toward antimicrobial targets, demonstrating the versatility of the piperazine scaffold .
Urea Bridge Flexibility and Bioisosteres
The urea linker is a hydrogen-bond donor/acceptor, but its replacement with thiourea or amide groups can alter potency.
Table 3: Urea vs. Thiourea/Amide Analogues
Key Observations :
- Thioureas () may resist enzymatic degradation compared to ureas but often exhibit reduced solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
